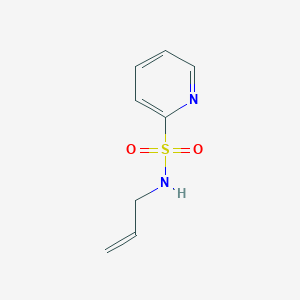

Pyridine-2-sulfonic acid allylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H10N2O2S |

|---|---|

Molecular Weight |

198.24 g/mol |

IUPAC Name |

N-prop-2-enylpyridine-2-sulfonamide |

InChI |

InChI=1S/C8H10N2O2S/c1-2-6-10-13(11,12)8-5-3-4-7-9-8/h2-5,7,10H,1,6H2 |

InChI Key |

GGUICKIKUOUPMU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

General Strategy for Sulfonamide Formation

The core step in preparing this compound is the formation of the sulfonamide bond between the sulfonyl group of pyridine-2-sulfonyl chloride and an allylamine or allyl amide derivative.

Sulfonyl Chloride Intermediate Preparation : Pyridine-2-sulfonyl chloride can be synthesized by chlorosulfonation of pyridine or its derivatives using chlorosulfonic acid. This reaction typically proceeds under controlled temperature (0–25 °C) to avoid side reactions and is often carried out in solvents like dichloromethane or neat pyridine acting as both solvent and base.

Sulfonamide Formation Reaction : The sulfonyl chloride intermediate reacts with allylamine or an allylamide under basic conditions to form the sulfonamide bond. Pyridine is commonly used as a base to scavenge the hydrochloric acid formed during the reaction. The reaction is generally performed at room temperature or slightly elevated temperatures to optimize yield and minimize side reactions.

Catalysts and Solvent Effects : The reaction can be catalyzed or facilitated using polymer-supported pyridine or other bases, and solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene are used to improve solubility and reaction kinetics.

Allylation of Sulfonamide Nitrogen

After sulfonamide formation, allylation of the nitrogen atom can be achieved by reacting the sulfonamide with allyl halides (e.g., allyl bromide) under basic conditions.

Microwave-Assisted N-Allylation : Recent advances include microwave-assisted N-allylation techniques that significantly reduce reaction times and improve yields. For example, aminoamides reacted with allyl bromide under microwave irradiation in the presence of potassium carbonate in toluene have yielded diallylated products in good to excellent yields (up to 92%).

Ring-Closing Metathesis (RCM) for Cyclization : Following allylation, ring-closing metathesis using Grubbs II catalyst in solvents like toluene at room temperature or slightly elevated temperatures can cyclize the allylated intermediates to form heterocyclic structures if desired, enhancing the compound's structural diversity.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorosulfonation | Pyridine + chlorosulfonic acid, 0–25 °C, neat pyridine or DCM solvent | Up to 90% | Temperature control critical to avoid side products; pyridine acts as base and solvent |

| Sulfonamide formation | Pyridine-2-sulfonyl chloride + allylamine + pyridine, RT | 90–95% | Pyridine scavenges HCl; reaction proceeds smoothly at room temperature |

| N-Allylation (Microwave) | Sulfonamide + allyl bromide + K2CO3, toluene, microwave (200 W, 4–5 min) | 83–92% | Microwave reduces reaction time; K2CO3 base neutralizes HBr byproduct |

| Ring-Closing Metathesis (RCM) | Grubbs II catalyst (3 mol %), toluene, RT, 3 min | Up to 98% | Toluene preferred solvent; catalyst loading optimized at 3 mol % |

Summary of Preparation Methodology

| Preparation Stage | Key Reagents and Conditions | Outcome/Remarks |

|---|---|---|

| Sulfonyl Chloride Formation | Pyridine + chlorosulfonic acid, 0–25 °C | Formation of pyridine-2-sulfonyl chloride intermediate |

| Sulfonamide Formation | Pyridine-2-sulfonyl chloride + allylamine + pyridine, RT | High-yield sulfonamide formation |

| N-Allylation | Allyl bromide, K2CO3, toluene, microwave heating | Efficient allylation with reduced reaction time |

| Optional Cyclization (RCM) | Grubbs II catalyst, toluene, RT | Formation of cyclic derivatives with high yield |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.